Hydroxychloroquine (HCQ) and chloroquine are antimalarial drugs that have been repurposed for the treatment of autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). These drugs have been in clinical use for decades, and their efficacy in treating inflammatory rheumatic diseases is well-documented. However, the precise mechanisms by which they exert their therapeutic effects are still being elucidated. The drugs are known to have a large volume of distribution and a long half-life, which contributes to their slow onset of action and prolonged effects after discontinuation13.
HCQ and chloroquine are weak bases that accumulate in acidic compartments such as lysosomes and inflamed tissues. They interfere with lysosomal activity and autophagy, disrupt membrane stability, and alter signaling pathways and transcriptional activity. At the molecular level, these drugs inhibit immune activation by reducing Toll-like receptor signaling and cytokine production. In T cells, they reduce CD154 expression, which is crucial for T cell activation. Additionally, HCQ has been shown to inhibit calcium signals in T cells, which is a new mechanism to explain its immunomodulatory properties. This effect on calcium signaling may disrupt T-cell antigen receptor (TCR) signaling events, leading to a reduction in T-cell activation134.
In the field of rheumatology, HCQ and chloroquine are used to improve clinical and laboratory parameters in RA and SLE. Their antirheumatic properties result from their interference with antigen processing in macrophages and other antigen-presenting cells. By increasing the pH within intracellular vacuoles, they diminish the formation of peptide-MHC protein complexes required to stimulate CD4+ T cells, resulting in down-regulation of the immune response against autoantigenic peptides13.
HCQ's ability to block T-cell activation has been evaluated in the context of bone marrow transplant patients to treat graft-versus-host disease. The drug's immunosuppressive properties are not only due to its interference with antigen processing but also due to its inhibition of TCR-crosslinking-induced calcium mobilization. This inhibition reduces the size of thapsigargin-sensitive intracellular calcium stores, suggesting that disruption of calcium signaling is an additional mechanism by which HCQ exerts its immunomodulatory properties4.
While not directly related to HCQ, the development of ROS-scavenging hydrogels highlights the importance of controlling inflammatory responses in various diseases. Excessive ROS can cause inflammation, and strategies to modulate
Ro 04-5595 hydrochloride is a synthetic organic compound with the systematic chemical name 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride [1] [4]. Its molecular formula is C₁₉H₂₂ClNO₂·HCl, corresponding to a molecular weight of 368.30 g/mol [1] [3] [5]. The compound features a tetrahydroisoquinoline core structure substituted with a 4-chlorophenethyl group at position 1, a methyl group at position 2, and a methoxy group at position 6. The hydrochloride salt form enhances its solubility and stability [1] [4].
Key structural identifiers include:
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl
[1] [7] NVIPBLQAFKRFSZ-UHFFFAOYSA-N
[1] [4] CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl
[7] The presence of a chiral center at the 2-methyl position implies potential stereoisomerism, though pharmacological data typically refer to the racemate. The aromatic and aliphatic moieties facilitate interactions with the hydrophobic pockets of target receptors [1] [4].
Table 1: Structural Attributes of Ro 04-5595 Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂ClNO₂·HCl |
Molecular Weight | 368.30 g/mol |
CAS Number (Free base) | 64047-73-0 |
CAS Number (Hydrochloride) | 194089-07-1 |
IUPAC Name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol hydrochloride |
Ro 04-5595 hydrochloride exhibits moderate aqueous solubility, which influences its bioavailability and experimental utility. Stability studies indicate that the compound remains intact under refrigerated (4°C) and desiccated conditions but may degrade at elevated temperatures or in alkaline environments [1] [4] [9]. While comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) data in mammals are limited, in vivo studies demonstrate blood-brain barrier penetration, evidenced by its central nervous system effects [2] [6].
Key pharmacokinetic observations include:
In experimental settings, the compound maintains structural integrity for at least 24 hours in physiological buffers, supporting its use in acute electrophysiological and behavioral studies [4] [6].
Ro 04-5595 hydrochloride is classified as a highly selective antagonist of GluN2B (formerly NR2B)-containing N-methyl-D-aspartate (NMDA) receptors. It binds to the GluN2B subunit with a dissociation constant (Kᵢ) of 31 nM, showing minimal affinity for other NMDA receptor subtypes or non-NMDA ionotropic glutamate receptors [1] [2] [4]. This specificity arises from structural complementarity with the allosteric modulatory site of GluN2B, inhibiting calcium influx without affecting basal synaptic transmission [1] [6].
Functional implications include:
The compound’s pharmacodynamic action is reversible and use-dependent, as confirmed by electrophysiological assays in rat brain slices [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7